The first paper discusses a potent inhibitor of the EGFR tyrosine kinase, 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), which binds competitively at the ATP site of the receptor. The steep structure-activity relationship observed for its analogues suggests that certain substitutions can induce a conformational change in the receptor, enhancing the inhibitory effect1. Similarly, the third paper explores the cytotoxicity of 4-anilino-6-bromoquinazolines and their derivatives, which also target the EGFR tyrosine kinase. These compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with some showing significant inhibitory effects on the EGFR3.
The second paper highlights the cancer chemopreventive activity of 4'-bromoflavone (4'BF), which induces phase II detoxification enzymes. This compound has been shown to increase quinone reductase activity and glutathione levels in various rat tissues, suggesting its role in enhancing detoxification pathways. Furthermore, 4'BF has been found to inhibit the incidence and multiplicity of mammary tumors in rats, indicating its potential as a cancer chemopreventive agent2.
Continuing with the theme of cancer therapy, the third paper reports on the synthesis and in vitro cytotoxicity of 4-anilino-6-bromoquinazolines. These compounds have been evaluated for their potential as inhibitors of the EGFR tyrosine kinase, with some derivatives showing superior activity against cancer cell lines compared to known inhibitors like Gefitinib3.
The fifth paper explores the use of 8-Bromo-7-hydroxyquinoline as a photoremovable protecting group for physiological studies. This compound can be photolyzed to release functional groups commonly found on bioactive molecules, making it a valuable tool for studying cell physiology with light, especially two-photon excitation5.
Lastly, the sixth paper describes the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which are synthesized from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles. The proposed mechanism involves the formation of a bromonium ylide intermediate, highlighting a novel synthetic route for the creation of brominated isoquinolines6.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: